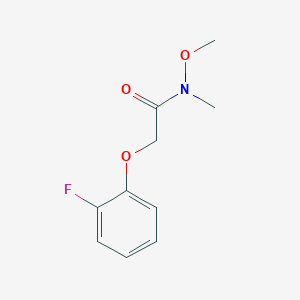![molecular formula C18H32N6O2S2 B14870370 2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as azanediyl, methylthio, and dihydropyrimidinone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of primary amines with aldehydes or ketones to form imines.
Cyclization: The imines undergo cyclization reactions to form dihydropyrimidinone rings.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient production.
化学反応の分析
Types of Reactions
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dihydropyrimidinone rings to tetrahydropyrimidinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce tetrahydropyrimidinones.
科学的研究の応用
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid): Similar structure but with hydroxyphenyl groups instead of methylthio and propyl groups.
N,N’- (1,2-phenylene)bis(azanediyl)bis(thioxomethylene)dibenzoamide: Contains azanediyl and thioxomethylene groups but differs in overall structure.
Uniqueness
The uniqueness of 2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H32N6O2S2 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
2-methylsulfanyl-2-[2-[(2-methylsulfanyl-4-oxo-6-propyl-1,3-dihydropyrimidin-2-yl)amino]ethylamino]-6-propyl-1,3-dihydropyrimidin-4-one |
InChI |
InChI=1S/C18H32N6O2S2/c1-5-7-13-11-15(25)23-17(21-13,27-3)19-9-10-20-18(28-4)22-14(8-6-2)12-16(26)24-18/h11-12,19-22H,5-10H2,1-4H3,(H,23,25)(H,24,26) |
InChIキー |
YFRWPZHUPAKZGS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)NC(N1)(NCCNC2(NC(=CC(=O)N2)CCC)SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


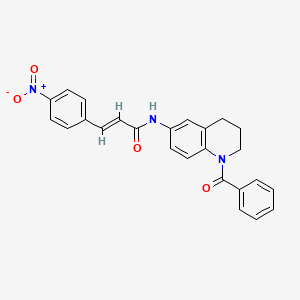
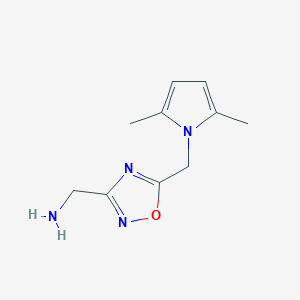
![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)

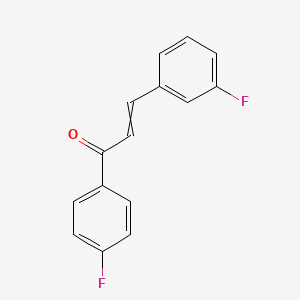
![4-(1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B14870330.png)
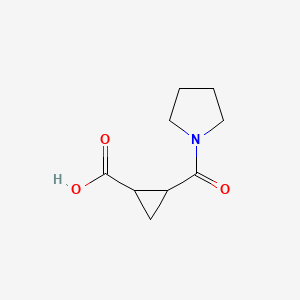
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)

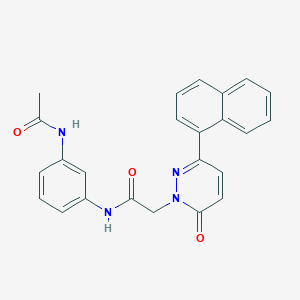
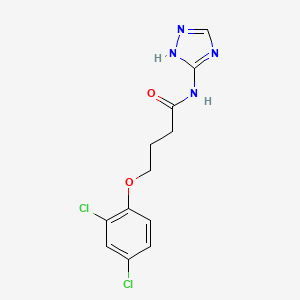

![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)
